molecular formula C14H19ClN2O3S B2622826 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide CAS No. 790232-22-3

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide

Cat. No.: B2622826
CAS No.: 790232-22-3
M. Wt: 330.83
InChI Key: MUMXHEHIKUEIDC-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide ( 790232-22-3) is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 g/mol . This propanamide-sulfonamide hybrid compound is designed for research applications, particularly in the field of medicinal chemistry and enzyme inhibition studies. The structure integrates a chloropropanamide group linked to an aryl ring, which is further functionalized with a piperidine-1-sulfonyl moiety . Compounds featuring the propanamide-sulfonamide architecture are of significant scientific interest due to their potential as multi-target agents. Recent research explores similar hybrids for inhibiting enzymes like urease and cyclooxygenase-2 (COX-2) . Urease inhibitors are investigated for their role in targeting pathogenic bacteria, such as Helicobacter pylori, as the enzyme is crucial for the bacterium's survival in the acidic stomach environment . Furthermore, COX-2 is a key enzyme in the inflammatory process, and its selective inhibition is a valuable strategy for developing new anti-inflammatory agents with potentially fewer side effects . The presence of both sulfonamide and amide functional groups in a single molecule makes this compound a valuable scaffold for constructing novel pharmacological tools and for structure-activity relationship (SAR) studies in drug discovery. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-(3-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11(15)14(18)16-12-6-5-7-13(10-12)21(19,20)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMXHEHIKUEIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide typically involves the reaction of 3-(piperidine-1-sulfonyl)aniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₉ClN₂O₃S
  • Molecular Weight : 330.83 g/mol
  • Structural Features : The compound features a chloro group, a piperidine ring, and a sulfonamide moiety, which contribute to its biological activity and versatility in synthetic organic chemistry .

Pharmacological Applications

1. Enzyme Inhibition and Receptor Interaction
Research indicates that compounds with similar structures to 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide often exhibit significant pharmacological activities. The sulfonamide group is particularly known for its role in modulating biological pathways, including:

  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
  • Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects, making it a candidate for pain management therapies .

2. TRPV1 Antagonism
The compound has been investigated for its potential as a transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is involved in pain sensation and inflammatory responses. Studies have shown that modifications of related compounds can lead to enhanced binding affinity and antagonistic activity towards TRPV1, suggesting that 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide may also exhibit similar properties .

Synthesis and Reaction Pathways

The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide typically involves several steps:

  • Starting Materials : Commonly used reagents include dichloromethane and acetonitrile.
  • Reaction Conditions : Reactions are performed under varying temperatures, often from room temperature to reflux conditions .

Case Studies and Research Findings

Several studies have investigated the pharmacological activities of compounds related to 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide:

  • A study highlighted the structure-activity relationships (SAR) of related propanamides as potent TRPV1 antagonists, demonstrating that modifications can significantly enhance their efficacy .
  • Another investigation focused on the interactions of sulfonamide-containing compounds with various biological targets, indicating promising avenues for drug development .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The piperidine sulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Piperidine Derivatives

W-15 and W-18
  • Structure : W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) share a sulfonamide-piperidine backbone but differ in substituents (e.g., nitrophenylethyl, chlorophenyl) .
  • Key Differences: W-15 and W-18 are 2-piperidinylidene derivatives, whereas the target compound has a 3-phenylpropanamide linkage.
3-Phenylsulfanyl-N-(4-Piperidin-1-Ylsulfonylphenyl)Propanamide
  • Structure : Features a phenylsulfanyl group instead of chlorine on the propanamide chain .
  • Reduced electrophilicity compared to the chloro-substituted analog.

Chloro-Substituted Amide Derivatives

2-Chloro-N-(4-Phenyl-1,3-Thiazol-2-Yl)Propanamide
  • Structure : Substitutes the piperidine sulfonyl group with a thiazole ring .
  • Likely higher metabolic stability due to reduced steric hindrance compared to the bulky piperidine sulfonyl group.
2-Chloro-N-(3-(Triethoxysilyl)Propyl)Propanamide (CTP)
  • Structure : Replaces the phenyl sulfonyl group with a triethoxysilyl-propyl chain .
  • Key Differences: Designed for surface immobilization applications (e.g., polymer brushes) due to the hydrolyzable triethoxysilyl group.

Dichloro-Substituted Analogs

2-Chloro-N-[2-Chloro-5-(Piperidine-1-Sulfonyl)Phenyl]Propanamide
  • Structure : Features an additional chlorine atom at the 2-position of the phenyl ring (CAS: 735319-19-4) .
  • Key Differences :
    • Increased molecular weight (365.28 g/mol vs. 330.82 g/mol for the target compound).
    • Enhanced electron-withdrawing effects may alter reactivity in substitution reactions.

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide C14H18ClN2O3S 330.82 Cl, Piperidine sulfonyl, Propanamide Discontinued; potential bioactive agent
W-15 C19H20ClN3O2S 389.90 4-Chlorophenyl, 2-phenylethyl-piperidine Opioid receptor analog
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide C12H11ClN2OS 266.75 Thiazole ring Unspecified bioactivity
CTP C11H21ClNO4Si 294.83 Triethoxysilyl-propyl Surface-initiated polymerization
2-Chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide C14H18Cl2N2O3S 365.28 Dichloro-phenyl Higher electrophilicity

Research Findings and Implications

  • Bioactivity : The piperidine sulfonyl group in the target compound may mimic sulfonamide drugs (e.g., protease inhibitors), but its discontinued status limits experimental validation .
  • Synthetic Utility : Analogs like CTP demonstrate the adaptability of chloro-propanamide derivatives in materials science, emphasizing the role of substituents in application-specific design .
  • Structural-Activity Relationships (SAR) :
    • Chlorine atoms enhance electrophilicity, favoring nucleophilic substitution reactions.
    • Bulky piperidine sulfonyl groups may reduce membrane permeability but improve target specificity.

Biological Activity

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound with a complex molecular structure that includes a chloro group, a piperidine ring, and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Chemical Formula : C13H16ClN2O2S
  • Molar Mass : Approximately 330.83 g/mol
  • Structural Features : The presence of the chloro and sulfonamide groups enhances its reactivity and interaction with biological targets.

Enzyme Inhibition and Receptor Interaction

Research indicates that 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide may function as an enzyme inhibitor. Its unique structure allows it to interact effectively with various biological targets, potentially inhibiting their activity or altering their function. This is significant for evaluating its therapeutic potential, particularly in conditions where enzyme regulation is crucial.

Potential Biological Activities :

  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also possess such activity.
  • Analgesic Properties : The sulfonamide group is known for its role in modulating biological pathways, indicating possible analgesic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of compounds similar to 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide reveals that specific structural features are critical for their biological activity. For instance, the presence of electronegative groups like chlorine can enhance antiproliferative activity in cancer models.

CompoundKey Structural FeaturesBiological Activity
2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamideChloro group, sulfonamide moietyPotential enzyme inhibitor
Compound AN/AAnticancer activity
Compound BN/AAnti-inflammatory effects

Study 1: Anticancer Activity

A study investigated the anticancer potential of related compounds, revealing that those with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the piperidine ring could enhance the binding affinity to specific receptors involved in tumor growth.

Study 2: Analgesic Properties

Another research effort focused on the analgesic properties of sulfonamide derivatives. The study demonstrated that compounds with a piperidine structure showed promising results in pain models, suggesting that 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide may also possess similar analgesic properties.

The mechanism of action for 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, potentially leading to inhibition of certain enzymes or receptors. Ongoing research aims to elucidate the detailed pathways and molecular interactions responsible for its biological effects.

Q & A

Q. What are the recommended handling and storage protocols for 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide to ensure laboratory safety?

Methodological Answer:

  • Handling Precautions : Use nitrile or neoprene gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Store in a cool, dry environment (2–8°C) in airtight containers to prevent degradation. Separate from oxidizing agents or strong bases to avoid incompatibility .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Use adsorbents (e.g., vermiculite) for spills .

Q. How can researchers verify the structural identity of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the piperidine-sulfonyl group (δ 1.5–2.5 ppm for piperidine protons) and chloro-propanamide moiety (δ 4.0–4.5 ppm for CH2_2Cl) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak at m/z 357.08 (calculated for C14_{14}H18_{18}ClN2_2O3_3S) .
  • Cross-Referencing : Compare spectral data with PubChem entries or ECHA databases for consistency .

Advanced Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis yield of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide under varying reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., HATU for amide coupling) .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce side reactions, as demonstrated in diazomethane syntheses .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98% by HPLC) .

Q. How can researchers investigate the biological activity of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide, and what in vitro assays are appropriate for initial screening?

Methodological Answer:

  • Receptor Binding Assays : Screen for kinase inhibition (e.g., PI3K/AKT pathway) using fluorescence polarization (FP) or TR-FRET assays, given the sulfonyl-piperidine group’s affinity for ATP-binding pockets .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values. Include positive controls (e.g., doxorubicin) for comparison .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification of parent compound depletion .

Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, humidity control) and validate assay protocols with internal controls .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed chloro-propanamide) that may skew biological results .
  • Computational Modeling : Perform DFT calculations (Gaussian or Schrödinger Suite) to predict reactivity hotspots and rationalize yield variations .

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